molecular formula C4H15NSi2 B7800737 1,1,3,3-Tetramethyldisilazane, 97%

1,1,3,3-Tetramethyldisilazane, 97%

Cat. No. B7800737
M. Wt: 133.34 g/mol
InChI Key: NQCZAYQXPJEPDS-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyldisilazane, 97% is a useful research compound. Its molecular formula is C4H15NSi2 and its molecular weight is 133.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrosilylation Reactions

TMDS is used in hydrosilylation reactions to produce macrocycles, which are significant in organometallic chemistry. For instance, Rasul and Son (2002) discovered that TMDS reacts with 1,3-divinyl-1,1,3,3-tetramethyldisilazane at 90°C in the presence of a catalyst to yield macrocycles. These macrocycles have potential applications in materials science and catalysis (Rasul & Son, 2002).

Mass Spectrometry Studies

In mass spectrometry, TMDS has been studied for its fragmentation patterns. Tabei et al. (1991) investigated the unimolecular fragmentations of TMDS and hexamethyldisilazane by mass-analyzed ion kinetic energy spectra, contributing to the understanding of organosilicon compounds in analytical chemistry (Tabei et al., 1991).

Surface Modification Applications

TMDS is used in surface modification techniques. For example, Zhang, Kim, and Dutta (2006) utilized TMDS for the surface modification of zeolite Y, a process relevant in agricultural applications for controlled release of substances like herbicides (Zhang, Kim, & Dutta, 2006).

Catalysis

TMDS has been applied as a reductant in the synthesis of carbohydrate-based surfactants, as demonstrated by Zhang et al. (2012). This highlights its role in catalyzing organic reactions, specifically in the regioselective ring cleavage of hexopyranosyl acetals (Zhang et al., 2012).

Scanning Electron Microscopy (SEM) Studies

In SEM studies, TMDS is used for air-drying biological samples. Ubero-Pascal, Fortuño, and Puig (2005) demonstrated its application in the study of Ephemeroptera and Plecoptera eggs, offering an alternative to critical point drying methods (Ubero-Pascal, Fortuño, & Puig, 2005).

Preparation of Alkoxysilanes

Pehlivan, Métay, and colleagues (2011) reported the use of TMDS for the preparation of alkoxysilanes from cyclic ethers, alcohols, or carbonyl compounds, showcasing its versatility in organic synthesis (Pehlivan, Métay, et al., 2011).

properties

IUPAC Name

[(dimethylsilylamino)-methylsilyl]methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H15NSi2/c1-6(2)5-7(3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCZAYQXPJEPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)N[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15NSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyldisilazane, 97%

CAS RN

15933-59-2
Record name Tetramethyldisilazane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15933-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
7
Citations
SN König, C Schädle… - Inorganic …, 2014 - ACS Publications
Bis(dimethylsilyl)amide and bis(dimethylphenylsilyl)amide complexes of the divalent transition metals chromium, manganese, and cobalt were synthesized. Dimeric, donor-free {Mn[N(…
Number of citations: 31 pubs.acs.org
N Salingue, D Lingenfelser, P Prunici, P Hess - Thin solid films, 2010 - Elsevier
Organic/inorganic hybrids of silicon and their subsequent chemical modification are of interest for tailoring and structuring surfaces on the nanoscale. The formation of organic (sub)…
Number of citations: 3 www.sciencedirect.com
AM Bienfait, C Schädle, C Maichle-Mössmer… - Dalton …, 2014 - pubs.rsc.org
Trivalent Eu[N(SiHMe2)2]3(THF)2 can easily be synthesized by applying a routine salt metathesis protocol (EuCl3(THF)2 and 3 equiv. of Li[N(SiHMe2)2] in n-hexane) which crystallizes …
Number of citations: 19 pubs.rsc.org
Y Liang, M Meixner - Dalton Transactions, 2017 - pubs.rsc.org
In this study, an indium(III) silylamide complex was respectively grafted onto monodisperse ellipsoid-like (E) and platelet-like (P) large-pore hexagonal periodic mesoporous silicas (…
Number of citations: 2 pubs.rsc.org
V Blechta, S Šabata, J Sýkora, J Hetflejš… - Magnetic …, 2012 - Wiley Online Library
Infinite dilution 29 Si and 13 C NMR chemical shifts were determined from concentration dependencies of the shifts in dilute chloroform and acetone solutions of para substituted O‐…
SN König, G Gerstberger, C Schädle… - Main Group Metal …, 2013 - degruyter.com
The synthesis of homoleptic gallium(III) bis(dimethylsilyl)amide Ga[N(SiHMe 2 ) 2 ] 3 was attempted via different pathways. A transsilylamination protocol using Ga[N(SiMe 3 ) 2 ] 3 and …
Number of citations: 9 www.degruyter.com
G Gerstberger - Main Group Metal Chemistry, 2013 - mediatum.ub.tum.de
The synthesis of homoleptic gallium (III) bis (dimethylsilyl) amide Ga [N (SiHMe2) 2] 3 was attempted via different pathways. A transsilylamination protocol using Ga [N (SiMe3) 2] 3 and …
Number of citations: 0 mediatum.ub.tum.de

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